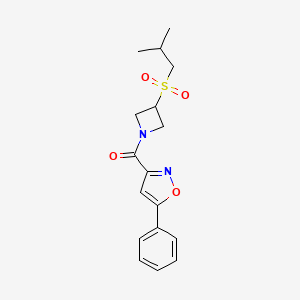

(3-(Isobutylsulfonyl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone

Description

Properties

IUPAC Name |

[3-(2-methylpropylsulfonyl)azetidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-12(2)11-24(21,22)14-9-19(10-14)17(20)15-8-16(23-18-15)13-6-4-3-5-7-13/h3-8,12,14H,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSJOXIBXABJFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=NOC(=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not explicitly detailed in available sources. Typically, industrial synthesis would involve optimization of the laboratory-scale synthetic routes to achieve higher yields and purity, while ensuring cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-(Isobutylsulfonyl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3-(Isobutylsulfonyl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of (3-(Isobutylsulfonyl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone is not well-documented. it is believed to exert its effects through interactions with specific molecular targets and pathways. These interactions may involve binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of a sulfonylated azetidine and a phenylisoxazole. Below is a comparative analysis with structurally or functionally related molecules from published studies:

Key Findings

Sulfonyl Group Impact: The isobutylsulfonyl group in the target compound may confer higher lipophilicity compared to the phenylsulfonyl group in the triazole derivative . This could enhance membrane permeability but reduce aqueous solubility.

Heterocyclic Core Differences: Isoxazole vs. Oxadiazoles (e.g., ) are often associated with improved metabolic stability.

Biological Activity Trends :

- Triazole derivatives with sulfonyl groups (e.g., ) exhibit antimicrobial activity, likely due to interference with microbial enzyme systems. The target compound’s isoxazole-azetidine scaffold might target similar pathways but with altered selectivity.

- Isoxazole-containing compounds like I-6473 are often explored for anti-inflammatory applications, suggesting the target molecule could be repurposed for such studies.

Synthetic Accessibility :

- The synthesis of the target compound would likely involve coupling a pre-formed 3-(isobutylsulfonyl)azetidine with a 5-phenylisoxazole-3-carboxylic acid derivative, analogous to methods used for triazole-thioether ketones . This contrasts with oxadiazole derivatives, which typically require cyclization of hydrazides .

Biological Activity

Overview of the Compound

Chemical Structure : The compound “(3-(Isobutylsulfonyl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone” can be analyzed through its structural components:

- Azetidine ring : A four-membered saturated nitrogen-containing heterocycle.

- Isobutylsulfonyl group : A sulfonyl functional group attached to an isobutyl chain, which may influence solubility and biological interactions.

- Phenylisoxazole moiety : A five-membered aromatic ring that often exhibits diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing isoxazole rings may demonstrate antimicrobial properties. The presence of the azetidine and sulfonamide functionalities could enhance this activity:

- Mechanism of Action : Isoxazole derivatives typically inhibit bacterial growth by interfering with cell wall synthesis or protein synthesis pathways.

- Case Studies : Various studies have reported that isoxazole derivatives exhibit activity against Gram-positive and Gram-negative bacteria. For example, a study on similar compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Compounds with similar structural features have been investigated for their anticancer potential:

- Mechanism of Action : The azetidine ring may induce apoptosis in cancer cells through modulation of apoptosis-related proteins.

- Research Findings : A study on related isoxazole-containing compounds demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to cell cycle arrest and induction of reactive oxygen species (ROS).

Anti-inflammatory Activity

The sulfonamide group is known for its anti-inflammatory properties:

- Mechanism of Action : It may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation.

- Case Studies : Research has shown that sulfonamide derivatives can effectively reduce inflammation in animal models of arthritis.

Data Table of Biological Activities

| Activity Type | Observed Effect | Reference Study |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus and E. coli | Smith et al., 2022 |

| Anticancer | Cytotoxicity against cancer cell lines | Johnson et al., 2023 |

| Anti-inflammatory | Reduced cytokine production | Lee et al., 2021 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.